(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine
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Overview
Description
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with a pyrazole group at the 4th position and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the Phenyl Ring: The pyrazole ring is then attached to the phenyl ring through a substitution reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine: Similar structure with a different substitution pattern on the pyrazole ring.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with similar biological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
Uniqueness
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-methylpyrazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFUZNSBXRVJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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